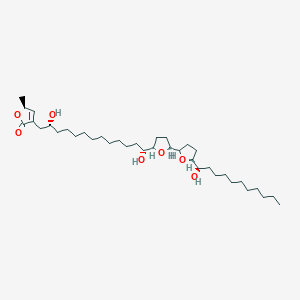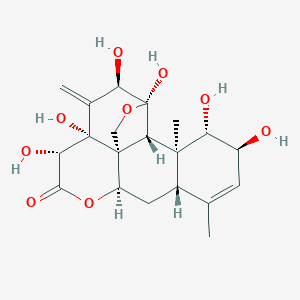
3-Bromo-4-chloroanisole
Vue d'ensemble
Description
3-Bromo-4-chloroanisole is a synthetic intermediate. It can be used in the synthesis of N-heterocycle-fused phenanthridines as blue-emitting luminophores . It can also be used to prepare indoles by a Pd-Catalyzed Cascade process .
Synthesis Analysis
3-Bromo-4-chloroanisole is a product available from Thermo Scientific Chemicals . It can be synthesized from 4-bromoanisole through Suzuki coupling with phenylboronic acid catalyzed by palladium pincer complexes .Molecular Structure Analysis
The molecular formula of 3-Bromo-4-chloroanisole is C7H6BrClO . The molecular weight is 221.48 g/mol . The InChI Key is SQHMXVXKKCXIGN-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Bromo-4-chloroanisole can be used in the synthesis of N-heterocycle-fused phenanthridines . It can also be used to prepare indoles by a Pd-Catalyzed Cascade process . The Suzuki coupling of 4-bromoanisole with phenylboronic acid catalyzed by palladium pincer complexes has been studied .Physical And Chemical Properties Analysis
3-Bromo-4-chloroanisole is a clear colorless to pale yellow liquid . It has a density of 1.564±0.06 g/cm3 . It is soluble in chloroform and ethyl acetate, and slightly soluble in methanol .Applications De Recherche Scientifique
Hydrodehalogenation in Environmental Remediation
3-Bromo-4-chloroanisole: is used in hydrodehalogenation processes to remove halogens from organic compounds. This is particularly useful in environmental remediation, where the aim is to reduce the levels of persistent organic pollutants (POPs). The compound undergoes stepwise dehalogenation to form anisole, with 2-propanol serving as a hydrogen source .
Catalysis Research
In catalysis, 3-Bromo-4-chloroanisole serves as a substrate for studying the efficiency of silica-supported palladium catalysts. The behavior of bromochloroanisoles during dehalogenation reactions provides insights into the reactivity of ortho and para halogens, which is valuable for designing more effective catalysts .
Mécanisme D'action
Target of Action
3-Bromo-4-chloroanisole is believed to function as an inhibitor of specific enzymes and proteins . The compound is thought to interact with the active sites of these enzymes and proteins, effectively impeding their activity .
Mode of Action
The precise mode of action for 3-Bromo-4-chloroanisole remains elusive . It is suggested that the compound interacts with its targets, leading to changes in their function . This interaction likely involves the compound binding to the active sites of its target enzymes and proteins, thereby inhibiting their activity .
Biochemical Pathways
3-Bromo-4-chloroanisole is a useful synthetic intermediate and can be used in the synthesis of N-heterocycle-fused phenanthridines as blue-emitting luminophores . It can also be used to prepare indoles by a Pd-Catalyzed Cascade process . Furthermore, it has been implicated in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The molecular and cellular effects of 3-Bromo-4-chloroanisole’s action are largely dependent on its target enzymes and proteins. By inhibiting these targets, the compound can alter cellular processes and pathways . .
Safety and Hazards
3-Bromo-4-chloroanisole is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers There are several papers and technical documents related to 3-Bromo-4-chloroanisole available from Sigma-Aldrich and ChemicalBook . These resources provide more detailed information about the compound’s properties and uses.
Propriétés
IUPAC Name |
2-bromo-1-chloro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHMXVXKKCXIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639951 | |
| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloroanisole | |
CAS RN |
2732-80-1 | |
| Record name | 3-Bromo-4-chloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective is the silica-supported palladium catalyst in the hydrodehalogenation of 3-Bromo-4-chloroanisole compared to similar compounds?
A1: The research by Ukisu et al. [] focuses on comparing the reactivity of brominated and chlorinated anisoles in hydrogen-transfer hydrodehalogenation using a silica-supported palladium catalyst. The study found that brominated anisoles, like 3-Bromo-4-chloroanisole, exhibit significantly higher reactivity than their chlorinated counterparts under the investigated conditions. This difference in reactivity is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond, making the former easier to cleave during the catalytic process. While the study doesn't provide specific data on the exact conversion rate for 3-Bromo-4-chloroanisole, it highlights the effectiveness of this catalyst system for the hydrodehalogenation of brominated aromatic compounds like 3-Bromo-4-chloroanisole.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)




![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)





